2-Amino-2,2-dicyclopropylacetic acid

Beschreibung

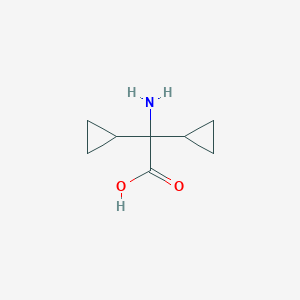

2-Amino-2,2-dicyclopropylacetic acid is a cyclopropane-containing non-proteinogenic amino acid characterized by two cyclopropyl groups and an amino moiety attached to the α-carbon of the acetic acid backbone. This structure confers unique steric and electronic properties, making it a compound of interest in medicinal chemistry and materials science.

Eigenschaften

CAS-Nummer |

6321-21-7 |

|---|---|

Molekularformel |

C8H13NO2 |

Molekulargewicht |

155.19 g/mol |

IUPAC-Name |

2-amino-2,2-dicyclopropylacetic acid |

InChI |

InChI=1S/C8H13NO2/c9-8(7(10)11,5-1-2-5)6-3-4-6/h5-6H,1-4,9H2,(H,10,11) |

InChI-Schlüssel |

XURKQOZJWNQCDW-UHFFFAOYSA-N |

SMILES |

C1CC1C(C2CC2)(C(=O)O)N |

Kanonische SMILES |

C1CC1C(C2CC2)(C(=O)O)N |

Andere CAS-Nummern |

6321-21-7 |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Cyclopropylglycine (2-Amino-2-cyclopropylacetic Acid)

Structure : Lacks the second cyclopropyl group, featuring only one cyclopropane ring.

Properties :

- Solubility : Higher aqueous solubility compared to the dicyclopropyl analog due to reduced hydrophobicity.

- Synthesis : Prepared via Strecker synthesis or enzymatic resolution .

Applications : Used as a conformational constraint in peptide design to mimic proline .

2-Amino-2-(1-methylcyclopropyl)acetic Acid

Structure : Features a methyl-substituted cyclopropane ring, altering steric bulk.

Properties :

- Metabolic Stability: Enhanced resistance to enzymatic degradation compared to non-methylated analogs due to steric hindrance . Applications: Investigated as a building block for antiviral agents and enzyme inhibitors .

Fluorinated Cyclopropane Derivatives (e.g., 1-Amino-2,2-difluorocyclopropane)

Structure : Fluorine atoms replace hydrogen on the cyclopropane ring.

Properties :

- Electron Effects: Fluorine inductively withdraws electrons, increasing acidity of the amino group.

- Bioactivity: Serves as an intermediate for fluoroquinolone antibiotics (e.g., compounds with broad-spectrum antibacterial activity) . Synthesis: Achieved via fluorination of cyclopropane precursors under radical conditions .

Comparison with Functionalized Derivatives

Ester Derivatives (e.g., Ethyl 2-amino-2-cyclopropylacetate)

Structure : Ethyl ester replaces the carboxylic acid group.

Properties :

- Reactivity : The ester group facilitates nucleophilic acyl substitution, making it a versatile synthetic intermediate.

- Applications : Used in peptide coupling reactions and as a precursor to cyclopropane-containing drugs .

Diphosphonic Acid Derivatives (e.g., 2-[(2-Amino-2,2-diphosphono)ethyloxy]-benzoic Acid)

Structure : Incorporates a diphosphonic group linked via an ether bond.

Properties :

- Chelation : Strong affinity for calcium ions, relevant in osteoporosis treatment.

- Synthesis Challenges : Hydrolysis of phosphonate esters requires careful conditions to avoid bond cleavage .

| Property | This compound | Diphosphonic Acid Derivative |

|---|---|---|

| Functional Groups | Amino, carboxylic acid | Amino, diphosphonic, carboxylic acid |

| Key Application | Drug development | Bone-targeting therapeutics |

Research Findings and Challenges

- Synthetic Accessibility: The dicyclopropyl analog’s synthesis is less straightforward than monosubstituted cyclopropane derivatives, often requiring multistep routes .

- Biological Activity: Fluorinated analogs (e.g., 1-amino-2,2-difluorocyclopropane) show superior antibacterial potency compared to non-fluorinated variants, highlighting the role of halogenation in drug design .

- Stability Issues : Hydrolysis of phosphonic esters in diphosphonic derivatives can lead to structural degradation, necessitating optimized reaction conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.